3,3-Diethylpentane
CAS No.: 1067-20-5
Cat. No.: VC21037538
Molecular Formula: C9H20
Molecular Weight: 128.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1067-20-5 |
|---|---|
| Molecular Formula | C9H20 |
| Molecular Weight | 128.25 g/mol |
| IUPAC Name | 3,3-diethylpentane |
| Standard InChI | InChI=1S/C9H20/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3 |
| Standard InChI Key | BGXXXYLRPIRDHJ-UHFFFAOYSA-N |
| SMILES | CCC(CC)(CC)CC |
| Canonical SMILES | CCC(CC)(CC)CC |
| Boiling Point | 146.3 °C |
| Melting Point | -33.1 °C |
Introduction
Chemical Identity and Structure
Basic Information
3,3-Diethylpentane is identified by its distinctive branched structure, which consists of a pentane backbone with two ethyl substituents at the third carbon position. The compound is classified as a saturated hydrocarbon, meaning all carbon atoms are connected by single bonds and the remaining valences are satisfied by hydrogen atoms. This branching configuration contributes significantly to its physical properties and chemical behavior.
Identification Parameters
The compound is cataloged with specific identifiers that allow for precise recognition in scientific and regulatory contexts. These identifiers facilitate cross-referencing across different chemical databases and literature.
| Parameter | Value |
|---|---|
| IUPAC Name | 3,3-diethylpentane |
| Synonyms | Tetraethylmethane |
| CAS Number | 1067-20-5 |
| Molecular Formula | C9H20 |
| Molecular Weight | 128.2551 Da |
| ChemSpider ID | 13402 |
| PubChem ID | 14020 |
| Standard InChI | InChI=1S/C9H20/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3 |
| Point Group | C1 |
| Symmetry Number | 1 |
| Rotatable Bonds | 4 |
Structural Features
The molecular structure of 3,3-diethylpentane features a quaternary carbon atom at position 3, which is bonded to two ethyl groups and two additional carbon atoms that form part of the pentane backbone. This structure creates a highly branched, compact molecule with reduced surface area compared to its linear counterpart (n-nonane). The branching significantly affects its physical properties, including boiling point, vapor pressure, and intermolecular interactions.
Physical and Chemical Properties
Physical Properties
3,3-Diethylpentane is a colorless liquid at standard temperature and pressure. Its branched structure influences its physical characteristics, including phase transitions and thermodynamic properties. The compound's high degree of branching results in reduced intermolecular van der Waals forces compared to linear alkanes of similar molecular weight.
| Property | Value | Condition |
|---|---|---|
| Physical State | Colorless liquid | Room temperature |
| Boiling Point | 86.0°C | 1 atm |
| Log KOW (Octanol-Water Partition Coefficient) | 4.65 | 298.15K |
Thermodynamic Properties
Various computational and experimental methods have been employed to determine the thermodynamic properties of 3,3-diethylpentane, which are crucial for understanding its behavior in chemical processes and environmental systems.
| Property | Value | Method/Condition |
|---|---|---|
| ΔH formation | -232.8 kJ/mol | 298.15K |
| ΔG formation | 41.7 kJ/mol | 298.15K |
| Entropy (S°) | 0.44 J/mol K | 298.15K |
| Heat Capacity (CV) | 208.4±4.2 J/mol K | 298.15K |
Computational Chemistry Data
Various computational chemistry methods have been employed to calculate thermodynamic properties of 3,3-diethylpentane, demonstrating good agreement with experimental values while providing additional insights into properties that are challenging to measure experimentally.
| Property | G2 | G3 | G4 | CBS-QB3 |
|---|---|---|---|---|
| ΔH formation (0K) | -176.3 kJ/mol | -177.5 kJ/mol | -141.6 kJ/mol | -163.7 kJ/mol |
| ΔH formation (298.15K) | -237.8 kJ/mol | -239.1 kJ/mol | -201.3 kJ/mol | -223.5 kJ/mol |
| ΔG formation (298.15K) | 40.0 kJ/mol | 38.7 kJ/mol | 73.0 kJ/mol | 51.0 kJ/mol |
Chemical Reactivity
Combustion
| Halogen | Conditions | Major Product |
|---|---|---|
| Chlorine | UV light, 25°C | 3,3-Diethylpentyl chloride |
| Bromine | UV light, 25°C | 3,3-Diethylpentyl bromide |
Cracking Reactions
Thermal or catalytic cracking processes can break 3,3-diethylpentane into smaller hydrocarbon fragments, which is relevant to its potential role in petroleum refining and petrochemical industries. The branched structure of the molecule influences the distribution of products obtained from cracking reactions.
Cracking conditions typically include:
-
Catalysts: Palladium, platinum, or zeolites
-
Temperature range: 400–600°C
-
Pressure: Variable depending on process requirements
Atmospheric Chemistry
3,3-Diethylpentane reacts with hydroxyl radicals in the atmosphere, which is significant for understanding its environmental fate and potential impact on air quality. The reaction primarily proceeds via hydrogen abstraction, with tertiary carbon centers being more reactive due to the lower carbon-hydrogen bond dissociation energies.
| Temperature (K) | Rate Constant (×10−12 cm3/molecule/s) |
|---|---|
| 298 | 5.1 ± 0.8 |
| 360 | 3.5 ± 0.6 |
Applications and Research Uses
Scientific Research Applications
3,3-Diethylpentane serves as a valuable model compound in various scientific research contexts. Its well-defined structure and properties make it useful for studying fundamental aspects of hydrocarbon chemistry and physical organic chemistry.
In chemistry research, it is used as a reference compound for studying the effects of molecular configuration on physical and chemical properties. The branched structure allows researchers to investigate how structural variations influence thermodynamic properties, reaction kinetics, and molecular interactions.
Environmental Research
Environmental scientists utilize 3,3-diethylpentane as a model compound for studying the behavior and fate of branched hydrocarbons in various ecological compartments. This research helps in understanding how structural features influence environmental persistence, bioaccumulation potential, and degradation pathways.
The compound's LogKOW value of 4.65 at 298.15K indicates moderate hydrophobicity and potential for bioaccumulation in aquatic organisms, making it relevant for environmental risk assessment studies .
Comparison with Structural Analogues
Structural Isomers
3,3-Diethylpentane belongs to a family of C9H20 isomers, each with distinct properties due to differences in branching patterns. Comparing these isomers provides valuable insights into structure-property relationships in hydrocarbons.
| Compound | Structure | Boiling Point (°C) | Notes |
|---|---|---|---|
| 3,3-Diethylpentane | Branched with quaternary carbon | 86.0 | Two ethyl groups on C3 |
| 2,2-Diethylbutane | Branched with quaternary carbon | Similar to 3,3-diethylpentane | Two ethyl groups on C2 |
| 2,3-Dimethylpentane | Branched without quaternary carbon | Lower than 3,3-diethylpentane | Two methyl groups on C2 and C3 |
| n-Pentane (reference) | Linear | 36.1 | No branching |
Branching Effects on Properties
The degree and pattern of branching significantly influence the physical and chemical properties of alkanes. 3,3-Diethylpentane's highly branched structure results in distinctive characteristics compared to less branched or linear isomers.
| Property | 3,3-Diethylpentane | n-Pentane (linear reference) |
|---|---|---|
| Boiling Point (°C) | 86.0 | 36.1 |
| Halogenation Rate | Slower | Faster |
| Cracking Efficiency | Higher | Lower |
Biological Interactions
Membrane Interactions
Due to its hydrophobic nature, 3,3-diethylpentane can interact with lipid bilayers and biological membranes. Research indicates that the compound can alter membrane fluidity at concentrations above 1 mM, which has implications for its potential biological effects and toxicological profile.
Studies have shown that alkanes like 3,3-diethylpentane can affect the ultrasonic absorption properties of lipid membranes, suggesting they influence membrane physical properties in concentration-dependent ways.
Synthesis and Preparation
Synthetic Routes
Several synthetic approaches can be employed to prepare 3,3-diethylpentane, each with specific advantages and limitations. These methods represent both laboratory-scale and potential industrial-scale production pathways.
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